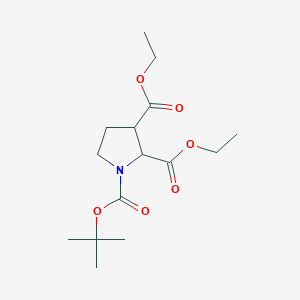

1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps and strategies. For instance, the optimized large-scale synthesis of a pyrrolidine derivative used as an intermediate for nicotinic acetylcholine receptor agonists involves a one-pot process with transformations including debenzylation and ring hydrogenation . Another method includes the synthesis of pyrrolidine nitroxides from pyrroline oxides via addition reactions and subsequent hydrogenation . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and bromoketones, showcasing the versatility of pyrrolidine synthesis methods .

Molecular Structure Analysis

The molecular structures of pyrrolidine derivatives are characterized by the presence of a five-membered ring containing nitrogen. The derivatives often contain various substituents that can influence their chemical properties and biological activities. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds . The molecular structure is often stabilized by intramolecular hydrogen bonds, as seen in some of the synthesized compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, tert-butyl vinyl pyridine carboxylates can react with maleic anhydride to form Diels-Alder adducts, which can then undergo further transformations with electrophilic and nucleophilic reagents . Singlet oxygen reactions with pyrrole carboxylic acid esters can yield substituted pyrroles, which are useful intermediates in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. These properties include stability to reduction, resistance to bioreduction, and the presence of functional groups that can participate in further chemical reactions . The thermal properties and stability of these compounds can be analyzed using thermal analysis techniques, and their electronic properties can be studied through density functional theory (DFT) analyses .

Applications De Recherche Scientifique

Asymmetric Synthesis

1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate is used in asymmetric synthesis. For instance, its role in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines demonstrates its significance in creating chiral compounds. Such processes are crucial in synthesizing pharmaceuticals and other biologically active molecules with specific stereochemistry (Chung et al., 2005).

Crystal Structure Analysis

The compound has been utilized in the study of crystal structures. For example, it's been used in the synthesis and analysis of various pyrrolidine derivatives, which helps in understanding the structural aspects of similar compounds. Such studies are vital for drug design and material science (Weber et al., 1995).

Synthesis of Chiral Bipyrroles

The compound plays a role in the synthesis of chiral bipyrroles. This is exemplified by the synthesis of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, indicating its usefulness in creating complex organic structures (Skowronek & Lightner, 2003).

Electron Spin Relaxation Studies

It is involved in the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides, which are used in studying electron spin relaxation properties. This has implications in fields like molecular imaging and spin labeling in biological systems (Huang et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors, which could suggest a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O,3-O-diethyl pyrrolidine-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-9-16(11(10)13(18)21-7-2)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYFVRUCRXPKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1C(=O)OCC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)